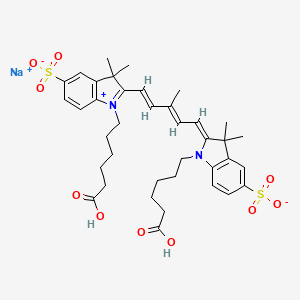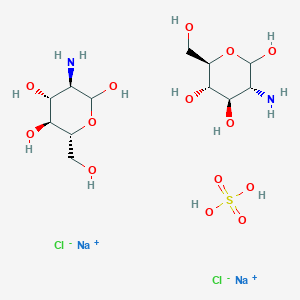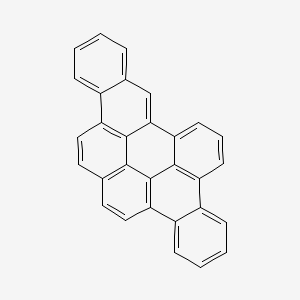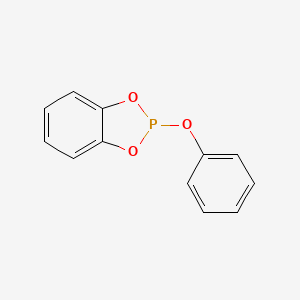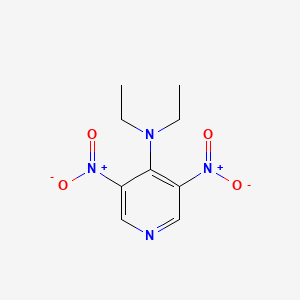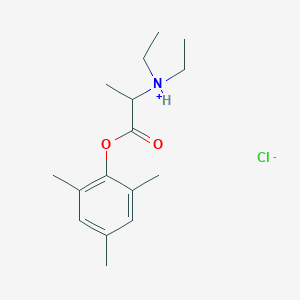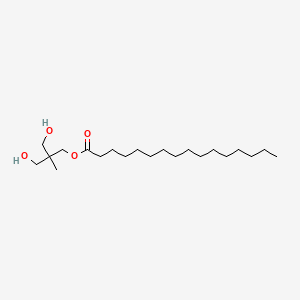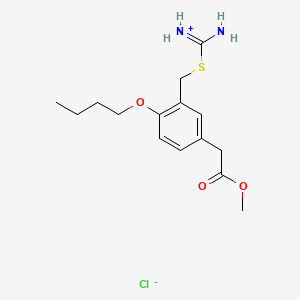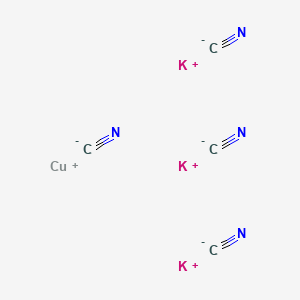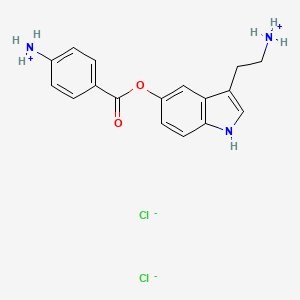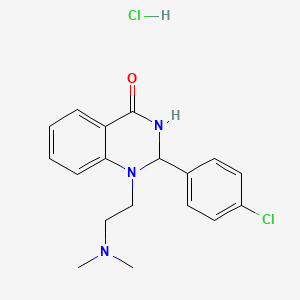
8-Bromo-6-methylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-methylquinoline-3-carboxamide: is a heterocyclic organic compound with the molecular formula C11H9BrN2O. It is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in various fields, including medicine, chemistry, and industry. The presence of bromine and carboxamide groups in the structure of this compound imparts unique chemical properties that make it valuable for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylquinoline-3-carboxamide typically involves the bromination of 6-methylquinoline followed by the introduction of the carboxamide group. One common method includes the following steps:
Bromination: 6-Methylquinoline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8-position.
Carboxamide Formation: The resulting 8-bromo-6-methylquinoline is then reacted with an appropriate amide-forming reagent, such as ammonium carbonate or an amine, under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxamide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions: 8-Bromo-6-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted quinoline derivatives
- Oxidized or reduced quinoline compounds
- Coupled aromatic compounds
科学研究应用
Chemistry: 8-Bromo-6-methylquinoline-3-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to exhibit activity against a range of microbial species and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. Quinoline derivatives have been explored as antimalarial, antiviral, and anti-inflammatory agents. This compound may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 8-Bromo-6-methylquinoline-3-carboxamide depends on its specific application. In antimicrobial research, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific biological context.
相似化合物的比较
6-Methylquinoline-3-carboxamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Bromoquinoline-3-carboxamide: Lacks the methyl group, which can affect its chemical properties and applications.
6-Methylquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior.
Uniqueness: 8-Bromo-6-methylquinoline-3-carboxamide is unique due to the presence of both bromine and carboxamide groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. The bromine atom enhances its reactivity in substitution and coupling reactions, while the carboxamide group contributes to its potential biological activity.
属性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC 名称 |
8-bromo-6-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H9BrN2O/c1-6-2-7-4-8(11(13)15)5-14-10(7)9(12)3-6/h2-5H,1H3,(H2,13,15) |
InChI 键 |
KSWNALJSQORNRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


